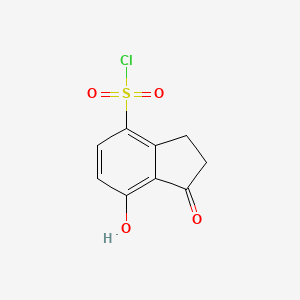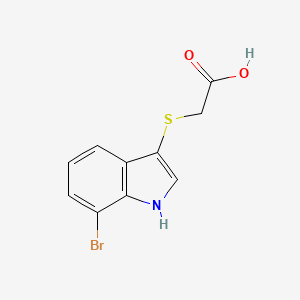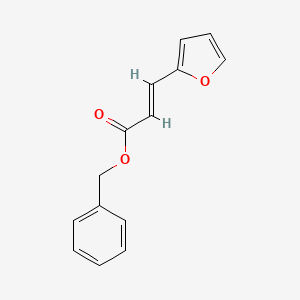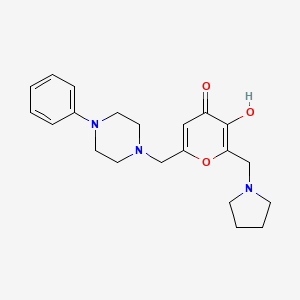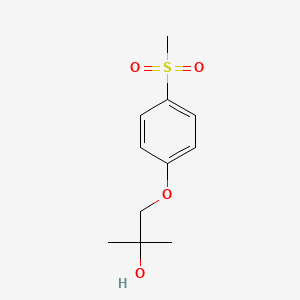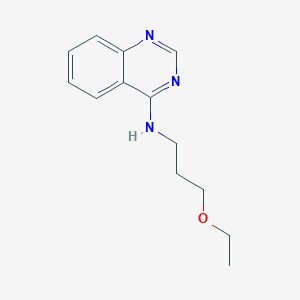
n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine: is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro-substituted phenoxy group, an acetyl group, and a glycine moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine typically involves the following steps:
Formation of 4-Chloro-2-methylphenoxyacetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The resulting 4-chloro-2-methylphenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
Amidation: Finally, the acetyl chloride is reacted with n-methylglycine (sarcosine) in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions:
Oxidation: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of phenoxyacetic acid derivatives on cellular processes. It is particularly useful in investigating the mechanisms of action of herbicides and plant growth regulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its effectiveness in controlling broad-leaf weeds makes it a valuable component in agricultural formulations.
作用机制
The mechanism of action of n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine involves its interaction with specific molecular targets in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of signaling events that result in the disruption of normal cellular processes.
相似化合物的比较
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative with herbicidal properties.
Dicamba: A benzoic acid derivative with similar herbicidal activity.
Uniqueness: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC 名称 |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-8-5-9(13)3-4-10(8)18-7-11(15)14(2)6-12(16)17/h3-5H,6-7H2,1-2H3,(H,16,17) |
InChI 键 |
KPUWAKSDSQNVQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


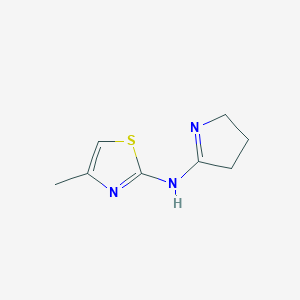
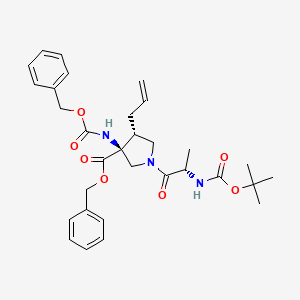

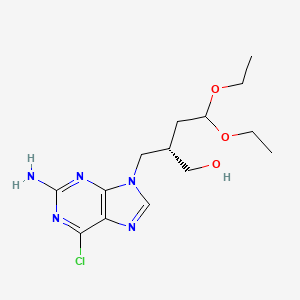
![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
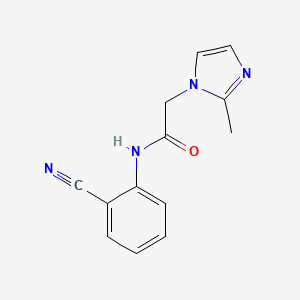
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)

